molecular formula C25H29N5O2S B14097621 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol

Cat. No.: B14097621
M. Wt: 463.6 g/mol
InChI Key: QMGAOHKENZPTEM-UHFFFAOYSA-N
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Description

The compound 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol is a complex organic molecule that features a combination of benzothiazole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the piperazine and benzene-1,3-diol groups.

    Benzothiazole Synthesis: The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Pyrazole Formation: The pyrazole ring is formed through the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reaction: The benzothiazole and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28)

InChI Key

QMGAOHKENZPTEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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